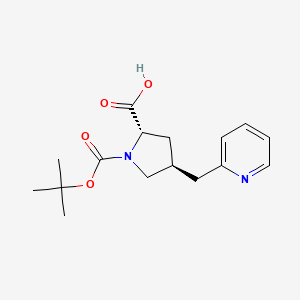

Boc-(S)-gamma-(2-pyridinyl-methyl)-L-proline

Descripción general

Descripción

Boc-(S)-gamma-(2-pyridinyl-methyl)-L-proline is a compound of interest in the field of organic chemistry. It is a derivative of proline, an amino acid, and contains a pyridine ring, which is known for its aromatic properties. The compound is often used in the synthesis of peptides and other complex organic molecules due to its unique structural features.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-gamma-(2-pyridinyl-methyl)-L-proline typically involves the protection of the amino group of proline with a Boc (tert-butoxycarbonyl) group. The pyridine ring is introduced through a series of reactions that may include alkylation or reductive amination. The reaction conditions often involve the use of bases such as sodium hydroxide or potassium carbonate and solvents like dichloromethane or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Boc-(S)-gamma-(2-pyridinyl-methyl)-L-proline can undergo various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized to form N-oxides.

Reduction: The compound can be reduced to remove the Boc protecting group.

Substitution: The pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Deprotected proline derivatives.

Substitution: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Boc-(S)-gamma-(2-pyridinyl-methyl)-L-proline is extensively used in the synthesis of peptides. The Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide structures. This property has been utilized in the development of various peptide-based therapeutics.

Drug Development

The compound has been investigated for its role in drug development, particularly as a part of prodrug strategies. Its incorporation into drug molecules can enhance pharmacokinetic properties, such as solubility and stability. For instance, its use in conjugates with anticancer agents has shown promising results in preclinical studies, improving the efficacy against specific cancer cell lines .

Molecular Imaging

Recent studies have explored the application of this compound in molecular imaging. Its derivatives can be labeled with radionuclides for positron emission tomography (PET) imaging, aiding in the detection and monitoring of tumors. The ability to modify the compound for specific targeting enhances its potential as a diagnostic tool .

Data Tables

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Peptide Synthesis | Utilized for constructing complex peptides with specific functionalities | Synthesis of therapeutic peptides targeting cancer cells |

| Drug Development | Enhances pharmacokinetic properties when incorporated into drug designs | Prodrug strategies improving efficacy against tumors |

| Molecular Imaging | Labeled derivatives used for PET imaging | Evaluation of tumor markers using Boc derivatives |

Case Study 1: Peptide Therapeutics

In a study investigating the synthesis of a novel peptide with anticancer properties, this compound was used as a key building block. The resulting peptide demonstrated significant cytotoxicity against B-16 melanoma cells, showcasing the compound's potential in developing targeted cancer therapies .

Case Study 2: Radiolabeling for Imaging

Another research project focused on synthesizing radiolabeled peptides using this compound as a scaffold. These peptides exhibited high binding affinity to melanoma cells and were successfully used in PET imaging to visualize tumor progression in vivo .

Mecanismo De Acción

The mechanism of action of Boc-(S)-gamma-(2-pyridinyl-methyl)-L-proline involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions, while the proline moiety can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects.

Comparación Con Compuestos Similares

Similar Compounds

Boc-(S)-gamma-(2-pyridinyl-methyl)-D-proline: A diastereomer with different stereochemistry.

Boc-(S)-gamma-(3-pyridinyl-methyl)-L-proline: A structural isomer with the pyridine ring in a different position.

Boc-(S)-gamma-(4-pyridinyl-methyl)-L-proline: Another structural isomer with the pyridine ring in yet another position.

Uniqueness

Boc-(S)-gamma-(2-pyridinyl-methyl)-L-proline is unique due to its specific stereochemistry and the position of the pyridine ring. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Actividad Biológica

Boc-(S)-gamma-(2-pyridinyl-methyl)-L-proline is a synthetic amino acid derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological properties, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the protection of the proline amino group with a Boc (tert-butyloxycarbonyl) protecting group, followed by the introduction of a pyridinylmethyl side chain. The synthetic pathway generally includes:

- Boc Protection : The proline amino group is protected to prevent unwanted reactions during subsequent steps.

- Side Chain Introduction : The 2-pyridinylmethyl group is introduced through coupling reactions, often utilizing coupling agents like HOBt to minimize racemization.

- Deprotection : The Boc group is removed under acidic conditions to yield the final product.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In a study assessing peptide derivatives, compounds containing this structure were tested against Gram-negative bacteria and dermatophytes, demonstrating moderate to good bioactivity .

| Pathogen Type | Activity Level |

|---|---|

| Gram-negative Bacteria | Moderate to Good |

| Dermatophytes | Moderate to Good |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that derivatives of proline can inhibit cell proliferation in cancer cell lines, with specific attention given to their selectivity against non-cancerous cells. For instance, compounds structurally related to this compound demonstrated a significant reduction in cell viability in MDA-MB-231 triple-negative breast cancer cells compared to non-cancerous MCF10A cells .

The biological mechanisms underlying the activity of this compound are multifaceted:

- Reactive Oxygen Species (ROS) Modulation : Proline metabolism has been linked to oxidative stress responses in cells. The oxidation of proline can lead to ROS generation, which plays a role in cell signaling and apoptosis .

- Cell Signaling Pathways : Proline derivatives may influence various signaling pathways, including those involved in stress responses and apoptosis, potentially enhancing their therapeutic effects .

Case Studies

Several case studies have been conducted to evaluate the biological activity of proline derivatives, including this compound:

- Study on Antimicrobial Activity : A series of synthesized peptide derivatives were tested against eight pathogenic microbes. The results indicated that compounds containing the this compound structure exhibited notable antimicrobial properties, particularly against resistant strains .

- Cancer Cell Line Studies : In another investigation, the effects of this compound on various cancer cell lines were assessed. The results showed a preferential inhibition of tumor cell growth over non-tumor cells, suggesting a therapeutic window for further development .

Propiedades

IUPAC Name |

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-11(9-13(18)14(19)20)8-12-6-4-5-7-17-12/h4-7,11,13H,8-10H2,1-3H3,(H,19,20)/t11-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIPKNSPXKSQNO-YPMHNXCESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.